8-Chloro-2-dibenzofuranol
Description
Structure
3D Structure
Properties
CAS No. |
74423-73-7 |
|---|---|
Molecular Formula |
C12H7ClO2 |
Molecular Weight |
218.63 g/mol |
IUPAC Name |
8-chlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,14H |
InChI Key |
AQUURYCVTGVYBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Other CAS No. |
74423-73-7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Chloro 2 Dibenzofuranol and Its Derivatives
Evolution of Dibenzofuran (B1670420) Core Construction Strategies
The construction of the central furan (B31954) ring fused between two phenyl rings is the cornerstone of dibenzofuran synthesis. Over the decades, synthetic strategies have evolved from harsh, high-temperature classical methods to more sophisticated and milder catalytic processes, offering greater efficiency, substrate scope, and functional group tolerance.
Ullmann Coupling and Cyclization of Halogenated Precursors
The Ullmann reaction, traditionally a copper-catalyzed coupling of aryl halides, represents a foundational strategy for C-O bond formation in dibenzofuran synthesis. nih.govmdpi.com A common approach involves an intramolecular Ullmann-type condensation of a 2-halo-2'-hydroxybiphenyl precursor. This method requires a stoichiometric amount of copper or copper salts and often proceeds under high temperatures. benthamdirect.com
The general mechanism involves the formation of a copper(I) phenoxide, which then undergoes intramolecular nucleophilic aromatic substitution to displace the halide and form the dibenzofuran ring. Innovations in this area have focused on using ligands to solubilize the copper catalyst and employing more reactive starting materials to enable the reaction under milder conditions. nih.gov
Table 1: Comparison of Classical vs. Modern Ullmann-Type Reactions for Dibenzofuran Synthesis
| Feature | Classical Ullmann Reaction | Modern Ligand-Assisted Ullmann Reaction |
|---|---|---|
| Catalyst | Stoichiometric Copper powder or Cu(I) salts | Catalytic Cu(I) or Cu(II) salts |
| Ligands | Typically none | Phenanthrolines, diamines, acylhydrazines |
| Temperature | High (>200 °C) | Milder (often <150 °C) |
| Substrate Scope | Limited, requires activated aryl halides | Broader, tolerates more functional groups |
| Yields | Often moderate to low | Generally moderate to high |
Dehydration of Dihydroxy Intermediates in Dibenzofuran Synthesis
A classical, though less common, method for constructing the dibenzofuran core is the acid-catalyzed dehydration and cyclization of 2,2'-dihydroxybiphenyls. This reaction typically involves heating the dihydroxybiphenyl intermediate in the presence of a strong acid and dehydrating agent, such as phosphorus pentoxide or sulfuric acid. The high temperatures and harsh acidic conditions required can limit the applicability of this method, particularly for substrates bearing sensitive functional groups. The yields for this type of cyclization are often reported to be relatively low.
Palladium-Copper Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
The advent of palladium-catalyzed cross-coupling reactions revolutionized C-C and C-heteroatom bond formation. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, has been ingeniously adapted for benzofuran (B130515) and dibenzofuran synthesis. mdpi.commdpi.com
This strategy typically involves a tandem reaction sequence where an o-iodophenol is first coupled with a terminal alkyne. The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to form the furan ring. mdpi.comresearchgate.net This method offers a powerful and modular approach to constructing highly substituted benzofurans, which can be precursors to more complex dibenzofuran systems. The reactions generally proceed under mild conditions and exhibit tolerance for a wide variety of functional groups. benthamdirect.comresearchgate.net
Table 2: Key Components in Sonogashira Coupling for Benzofuran Synthesis
| Component | Typical Examples | Role in Reaction |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyzes the oxidative addition/reductive elimination cycle |
| Copper(I) Co-catalyst | CuI | Activates the alkyne via formation of a copper acetylide |
| Base | Amines (e.g., Et₃N, piperidine) | Neutralizes HX by-product and acts as a solvent |
| Substrates | o-halophenols, terminal alkynes | Building blocks for the benzofuran core |
Phenol-Directed C-H Activation and C-O Cyclization Approaches
Among the most modern and atom-economical strategies are those involving transition-metal-catalyzed C-H activation. semanticscholar.orgresearchgate.net For dibenzofuran synthesis, a particularly elegant approach is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of 2-arylphenols. semanticscholar.orgnih.gov In this process, a directing group, often the phenol's own hydroxyl group, guides the palladium catalyst to a specific C-H bond on the adjacent aryl ring. researchgate.net
This directed C-H activation forms a palladacycle intermediate, which then undergoes reductive elimination to forge the C-O bond, completing the furan ring. A key advantage of this method is that it avoids the need for pre-functionalized starting materials (like aryl halides), generating less waste. Research has shown that for this reaction, the turnover-limiting step is often the C-O reductive elimination rather than the C-H activation itself. semanticscholar.org These reactions can often use air as the terminal oxidant, making them environmentally benign. semanticscholar.org
Targeted Synthesis of 8-Chloro-2-dibenzofuranol
A direct, single-step synthesis of this compound is not prominently reported, necessitating a multi-step approach that relies on the regioselective functionalization of a dibenzofuran precursor. The key challenge lies in achieving the specific 2-hydroxy and 8-chloro substitution pattern.
Regioselective Functionalization of Dibenzofuran Precursors
The synthesis of this compound can be strategically approached by the sequential introduction of the hydroxyl and chloro substituents onto the parent dibenzofuran ring. The order of these introductions is critical, as the first substituent will direct the position of the second.
Electrophilic aromatic substitution on unsubstituted dibenzofuran is known to occur preferentially at the 2-position, followed by the 8-, 3-, and 7-positions. ekb.eg This inherent reactivity can be exploited to install the first functional group.
A plausible synthetic route would be:
Introduction of a Hydroxyl Group (or precursor) at C2: One approach is the Friedel-Crafts acylation of dibenzofuran. This reaction is expected to proceed with high regioselectivity at the 2-position. ekb.egwikipedia.org The resulting 2-acetyldibenzofuran can then be converted to a hydroxyl group via a Baeyer-Villiger oxidation followed by hydrolysis. Alternatively, a methoxy (B1213986) group could be introduced and later deprotected.
Chlorination at C8: The hydroxyl group introduced at the 2-position is a strongly activating, ortho, para-directing group. organicchemistrytutor.comwikipedia.org It will therefore direct subsequent electrophilic substitution to positions 1, 3, and 8. The 8-position is para to the hydroxyl group, making it a highly favored site for electrophilic chlorination. Treatment of 2-dibenzofuranol with a suitable chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) would be expected to yield the desired this compound with high regioselectivity. The synthesis of 2,8-dichlorodibenzofuran (B1206507) has been documented, supporting the feasibility of substitution at these positions. researchgate.netnist.govnih.gov
Table 3: Proposed Regioselective Synthesis Pathway for this compound
| Step | Reaction Type | Reagents | Expected Intermediate/Product | Rationale for Regioselectivity |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyldibenzofuran | The 2-position is the most electronically activated site for electrophilic attack on dibenzofuran. |
| 2 | Baeyer-Villiger Oxidation | m-CPBA or other peroxy acid | 2-Acetoxydibenzofuran | Standard conversion of an aryl ketone to an ester. |
| 3 | Hydrolysis | Aqueous base (e.g., NaOH), then acid | 2-Dibenzofuranol | Hydrolysis of the acetate (B1210297) ester to the corresponding phenol. |
| 4 | Electrophilic Chlorination | SO₂Cl₂ or NCS | this compound | The hydroxyl group at C2 is a strong para-director, activating the C8 position for chlorination. |
This proposed pathway leverages established principles of electrophilic aromatic substitution and directing group effects to achieve the targeted synthesis of the specifically substituted this compound.
Multi-Component Reaction Pathways for Chlorinated Dibenzofuranol Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not extensively documented in dedicated literature, the principles of MCRs in the synthesis of related benzofuran and dibenzofuran structures can be extrapolated.
One plausible, albeit hypothetical, multi-component approach could involve a one-pot reaction combining a suitably substituted chlorophenol, an alkyne, and an aryl halide under palladium and copper catalysis. Such a strategy would leverage a sequence of catalytic events, such as a Sonogashira coupling followed by an intramolecular cyclization, to rapidly assemble the dibenzofuran core. For instance, a three-component reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions has been shown to produce 2,3-disubstituted benzofurans efficiently, particularly with the use of microwave irradiation to shorten reaction times and minimize byproducts. nih.gov A similar strategy could be envisioned for chlorinated dibenzofuranols by selecting appropriately substituted starting materials.
A novel and efficient one-pot protocol for the construction of the dibenzofuran motif involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org This approach utilizes 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, demonstrating high selectivity and compatibility with a range of substrates. organic-chemistry.org Adapting this methodology to chlorinated precursors could provide a direct route to compounds like this compound.
The following table outlines a conceptual multi-component reaction for the synthesis of a chlorinated dibenzofuran derivative, based on established methodologies for similar structures.
| Component A | Component B | Component C | Catalyst System | Product |
| 4-chloro-2-iodophenol | Terminal alkyne (e.g., phenylacetylene) | Aryl iodide | Pd(PPh₃)₄ / CuI | Substituted Chlorinated Dibenzofuran |
Catalytic Systems and Reaction Condition Optimization
The formation of the dibenzofuran ring system is often facilitated by transition metal catalysts, which play a crucial role in activating substrates and promoting the necessary bond formations. The optimization of these catalytic systems and reaction conditions is paramount for achieving high yields and selectivity.
Transition metals, particularly palladium and copper, are central to many synthetic routes for dibenzofurans. organic-chemistry.orgresearchgate.net Palladium catalysts are widely employed for their ability to facilitate cross-coupling reactions and C-H activation. rsc.org For example, palladium acetate is a common catalyst for the intramolecular cyclization of diaryl ethers to form dibenzofurans. organic-chemistry.org
Copper catalysts are also instrumental, often used in conjunction with palladium or on their own. The Ullmann coupling, a classic copper-catalyzed reaction, is frequently used for the formation of the C-O bond in the furan ring of dibenzofurans. organic-chemistry.org A combination of Pd(PPh₃)₄ and Cu₂O has been identified as critical for achieving high yields in a one-pot synthesis of dibenzofurans. organic-chemistry.org
The table below summarizes the roles of various transition metal catalysts in the formation of dibenzofuran structures.
| Catalyst | Reaction Type | Role |
| Palladium(II) Acetate | Intramolecular C-C bond formation | Catalyzes oxidative C-C bond formation. organic-chemistry.org |
| Pd(PPh₃)₄ | Cross-coupling | Catalyzes the initial cross-coupling step in one-pot syntheses. organic-chemistry.org |
| Copper(I) Oxide (Cu₂O) | Ullmann Coupling | Catalyzes the intramolecular C-O bond formation. organic-chemistry.org |
| Iron(III) Chloride (FeCl₃) | Halogenation/O-arylation | Mediates regioselective halogenation and subsequent C-O cyclization. nih.gov |
In recent years, there has been a growing interest in the use of nano-catalysts and heterogeneous systems to improve the efficiency, recyclability, and environmental footprint of catalytic processes. For the synthesis of benzofuran and dibenzofuran derivatives, heterogeneous catalysts such as palladium on carbon (Pd/C) have been effectively used. nih.gov Pd/C can catalyze the intramolecular cyclization of o-iododiaryl ethers to dibenzofurans under ligand-free conditions, and the catalyst can be recovered and reused. organic-chemistry.org
Highly active heterogeneous palladium nanoparticle catalysts have been developed for the intramolecular addition of phenols to alkynes, a key step in some benzofuran syntheses. nih.gov These nano-catalysts can be employed in continuous flow reaction systems, offering advantages in terms of scalability and process control. nih.gov While specific applications of nano-catalysts for the synthesis of this compound are not widely reported, the success of these systems in related reactions suggests their potential utility.
The following table provides examples of heterogeneous and nano-catalytic systems used in the synthesis of related heterocyclic compounds.
| Catalyst System | Support | Application | Advantages |
| Palladium Nanoparticles | Activated Carbon Fibers | Synthesis of benzofuran derivatives. nih.gov | Heterogeneous, reusable. |
| Palladium on Carbon (Pd/C) | Carbon | Intramolecular cyclization of o-iododiaryl ethers. organic-chemistry.org | Ligand-free, reusable. |
Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. The palladium-catalyzed synthesis of dibenzofurans often proceeds through a series of well-defined steps.
In a common one-pot synthesis involving palladium and copper, the proposed mechanism begins with a palladium-catalyzed oxidative addition to an ortho-haloiodobenzene. organic-chemistry.org This is followed by migratory insertion of a diazo group from a 6-diazo-2-cyclohexenone and subsequent β-elimination to form an intermediate. The catalytic cycle is completed by a copper-catalyzed intramolecular oxidative addition and reductive elimination, which forms the final dibenzofuran product. organic-chemistry.org
The key steps in a generalized palladium-catalyzed dibenzofuran synthesis are outlined below:
Oxidative Addition: The Pd(0) catalyst adds to an aryl halide.
Migratory Insertion: A second component, such as an alkyne or a diazo compound, inserts into the Pd-aryl bond.
β-Hydride Elimination (or other elimination): This step can lead to the formation of a double bond and regeneration of a Pd-H species.
Reductive Elimination: The final C-C or C-O bond is formed, releasing the product and regenerating the Pd(0) catalyst.
In copper-catalyzed Ullmann-type reactions for C-O bond formation, the mechanism typically involves the formation of a copper alkoxide, followed by oxidative addition to an aryl halide and subsequent reductive elimination to form the diaryl ether linkage.
Purification and Isolation Methodologies for Synthesized Products
The purification and isolation of the target compound from the reaction mixture are critical steps to obtain a product of high purity. For chlorinated aromatic compounds like this compound, a combination of chromatographic and crystallization techniques is typically employed.
Given the presence of various isomers and byproducts that can form during the synthesis of polychlorinated dibenzofurans, high-resolution separation techniques are often necessary. nih.gov High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is a powerful analytical tool for the isomer-specific separation and identification of chlorinated dibenzofurans. nih.gov
For preparative scale purification, column chromatography is a standard method. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is crucial for achieving good separation of isomers. A nonpolar stationary phase with a polar mobile phase (reversed-phase chromatography) or a polar stationary phase with a nonpolar mobile phase (normal-phase chromatography) can be used, depending on the polarity of the target compound and its impurities.
Crystallization is another effective purification technique, particularly if the desired product is a solid. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, crystals of the pure compound may form, leaving impurities in the solution.
A general purification workflow for a synthesized chlorinated dibenzofuranol could involve the following steps:
Work-up: Quenching the reaction and extracting the crude product into an organic solvent.
Preliminary Purification: Removal of catalyst residues and highly polar impurities by filtration or washing.
Column Chromatography: Separation of the target compound from isomers and other byproducts.
Crystallization: Final purification of the isolated product to obtain a high-purity solid.
Mechanistic Investigations of 8 Chloro 2 Dibenzofuranol Chemical Transformations
Structure-Reactivity Relationships in Chlorinated Dibenzofuranols
The reactivity of the dibenzofuranol molecule is dictated by the electronic properties and positions of its substituents. In 8-Chloro-2-dibenzofuranol, the interplay between the electron-withdrawing chlorine atom and the electron-donating hydroxyl group governs its chemical behavior.
The substitution of a chlorine atom onto the dibenzofuran (B1670420) backbone has a profound effect on the molecule's reactivity. Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring system towards electrophilic attack. This deactivation reduces the electron density of the molecule, making it less susceptible to oxidation reactions and increasing its metabolic stability. ewadirect.com However, through resonance, the lone pairs of electrons on the chlorine atom can be donated to the aromatic ring, a phenomenon known as a positive mesomeric effect. echemi.com This effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. echemi.com
The position of chlorine substitution is a critical determinant of reactivity. Studies on related chlorinated compounds suggest that the specific location of the halogen atom can be more influential on the reaction barrier height than the total number of chlorine atoms present. researchgate.net Chlorination of the aromatic ring generally decreases the electron density available for oxidation, reducing the sites accessible to enzymatic attack. ewadirect.com
Table 1: Effects of Chlorine Substitution on Reactivity
| Effect | Description | Implication for Reaction Pathways |
|---|---|---|
| Inductive Effect | Electron-withdrawing (-I) | Deactivates the aromatic ring, making it less reactive towards electrophilic substitution. Increases stability. ewadirect.com |
| Mesomeric Effect | Electron-donating (+M) | Directs incoming electrophiles to ortho and para positions. echemi.com |
| Steric Hindrance | Physical blocking | Can hinder the approach of reactants to nearby positions. |
| Reactivity Barrier | Energy required for reaction | The position of the chlorine atom can significantly alter the activation energy for certain reactions. researchgate.net |
The hydroxyl (-OH) group at the 2-position of this compound plays a crucial role in its chemical reactivity. Unlike the deactivating chlorine atom, the hydroxyl group is a powerful activating group. It strongly donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions. This activating effect makes the molecule more susceptible to electrophilic substitution reactions.
The hydroxyl group itself is a site of chemical reactivity. It can be oxidized to form a ketone or a carboxylic acid derivative. Furthermore, the hydroxyl group can participate in hydrogen bonding, which influences the molecule's physical properties and its interactions with other molecules, such as solvents or biological receptors. In atmospheric conditions, the hydroxyl group is a primary target for OH-radical initiated oxidation reactions. researchgate.net
Fundamental Chemical Reaction Profiles of this compound
The dual influence of the chloro and hydroxyl substituents results in a complex reaction profile for this compound, encompassing oxidation, reduction, and substitution pathways.
This compound can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-like structures or leading to ring-opening products under strong oxidizing conditions. Common oxidizing agents like potassium permanganate (B83412) can facilitate this transformation. Atmospheric oxidation is often initiated by hydroxyl radicals, which can add to the aromatic ring or abstract a hydrogen atom from the hydroxyl group. researchgate.net
Reduction: The aromatic dibenzofuran system can be reduced, for instance, through catalytic hydrogenation using a catalyst like palladium on carbon. This process would result in a partially or fully saturated ring system, forming dihydro or tetrahydro derivatives.
Table 2: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acid derivatives |
| Oxidation | Atmospheric OH radicals researchgate.net | Substituted dibenzofuranols, Ring-cleavage products researchgate.net |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Dihydro- or Tetrahydro-dibenzofuranol derivatives |
The aromatic rings of this compound are subject to substitution reactions, with the regioselectivity governed by the existing substituents.
Electrophilic Aromatic Substitution: This is a key reaction class for aromatic compounds. science.gov The hydroxyl group is a strong ortho-, para-director and activator, while the chlorine atom is a weak ortho-, para-director and a deactivator. echemi.com Therefore, incoming electrophiles (e.g., in halogenation or nitration reactions) would be preferentially directed to the positions activated by the hydroxyl group and, to a lesser extent, to the positions ortho/para to the chlorine atom, avoiding positions of steric hindrance. For example, halogenation using chlorine or bromine in the presence of a Lewis acid catalyst would likely occur at the positions activated by the hydroxyl group.
Nucleophilic Aromatic Substitution: Generally, nucleophilic substitution on an unsubstituted aromatic ring is difficult. However, the presence of the electron-withdrawing chlorine atom can make the carbon to which it is attached susceptible to nucleophilic attack, potentially leading to the replacement of the chlorine atom under specific conditions, such as high temperature and pressure or with the use of strong nucleophiles.
Degradation Mechanisms of Chlorinated Dibenzofuran Compounds
Chlorinated dibenzofurans are environmental pollutants, and their degradation is a subject of significant research. The primary degradation pathways are microbial degradation and photolysis. uth.grregulations.gov
Microbial Degradation: Numerous bacterial strains, particularly from the genera Sphingomonas, Pseudomonas, and Terrabacter, have been shown to degrade chlorinated dibenzofurans. nih.govnih.gov The degradation is often a cometabolic process, where the bacteria are grown on a primary substrate like unsubstituted dibenzofuran. uth.gr The initial step typically involves an angular dioxygenase enzyme that attacks the aromatic ring, often on the non-chlorinated ring, leading to catechols and subsequent ring cleavage. nih.govresearchgate.net The rate and extent of degradation are highly dependent on the number and position of chlorine atoms; lower chlorinated congeners are generally degraded more readily than highly chlorinated ones. nih.govtandfonline.com For instance, Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans but not more highly chlorinated congeners. researchgate.netnih.gov
Photodegradation: Photolysis is considered one of the most significant environmental degradation mechanisms for chlorinated dibenzofurans. regulations.gov These compounds absorb sunlight, which can lead to the cleavage of carbon-chlorine or carbon-oxygen bonds. This process can occur in water, in soil, and potentially in the atmosphere. regulations.gov The ultimate environmental sink for these compounds, however, appears to be aquatic sediments where they are strongly adsorbed and exhibit great stability. regulations.gov
Table 3: Comparison of Degradation Mechanisms for Chlorinated Dibenzofurans
| Mechanism | Description | Key Factors | Typical Products |
|---|---|---|---|
| Microbial Degradation | Bacteria utilize enzymes (e.g., dioxygenases) to break down the compound. nih.govnih.gov | Bacterial strain, cometabolism, degree and pattern of chlorination. uth.grnih.gov | Chlorinated salicylates, catechols, ring-cleavage products. researchgate.net |
| Photodegradation | Degradation by sunlight, leading to bond cleavage. regulations.gov | Wavelength of light, presence of photosensitizers, environmental matrix (water, soil). regulations.gov | Dechlorinated or hydroxylated derivatives, ring-cleavage products. |
| Anaerobic Dechlorination | Reductive removal of chlorine atoms by anaerobic bacteria in sediments. uth.grnih.gov | Anaerobic conditions, presence of suitable electron donors. nih.gov | Less-chlorinated dibenzofuran congeners. nih.gov |
Radical-Mediated Degradation Pathways (e.g., OH Radical Reactions)
In the atmosphere, the primary degradation mechanism for gas-phase polychlorinated dibenzofurans (PCDFs) is initiated by reactions with hydroxyl (OH) radicals. nih.govnih.gov These reactions are critical in determining the atmospheric lifetime and fate of these compounds.
Following the initial OH addition, the resulting PCDF-OH adduct undergoes further reactions. Subsequent steps can include oxygen (O₂) addition or abstraction, as well as dechlorination, leading to various degradation products. nih.gov Under atmospheric conditions, a significant finding is that the primary oxidation products of PCDFs are substituted dibenzofuranols. nih.gov This indicates that hydroxylation is a key step in the radical-mediated atmospheric degradation cascade. The reactions involving OH radicals are recognized as the most dominant chemical loss process for dibenzofuran in the troposphere.
| Process | Description | Key Findings | References |
| Initiation | Reaction of the PCDF molecule with a hydroxyl (OH) radical. | This is the dominant removal process for gas-phase PCDFs in the atmosphere. | nih.govnih.gov |
| Mechanism | The OH radical adds to the aromatic rings of the dibenzofuran structure. | Addition occurs at non-chlorinated sites; addition at chlorinated carbons is negligible. | nih.gov |
| Influencing Factors | The degree of chlorination on the dibenzofuran rings. | The total rate constant of the addition reaction decreases with increased chlorination. | nih.gov |
| Subsequent Reactions | The PCDF-OH adduct reacts further with atmospheric species. | Can involve O₂ addition, O₂ abstraction, and dechlorination. | nih.gov |
| Primary Products | Formation of hydroxylated derivatives. | Substituted dibenzofuranols are the primary oxidation products for PCDFs. | nih.gov |
C-O Bond Cleavage Processes
The cleavage of the ether (C-O) bond in the furan (B31954) ring is a fundamental step in the breakdown of the dibenzofuran structure, effectively detoxifying the compound. This process can be initiated through several biological and chemical pathways.
Microbial Degradation: Certain bacteria have demonstrated the ability to degrade chlorinated dibenzofurans by targeting the ether linkage. For instance, Sphingomonas sp. strain RW1 can degrade various mono- and dichlorinated dibenzofurans. asm.org The mechanism involves an initial angular dioxygenation, where a dioxygenase enzyme attacks the carbon atom adjacent to the ether oxygen. nih.gov This enzymatic reaction forms an unstable hemiacetal, which then undergoes spontaneous cleavage of the C-O bond. nih.gov This pathway results in the formation of chlorinated salicylates and catechols. asm.org
Fungal degradation is another important biological pathway. White-rot fungi like Phlebia lindtneri and Phanerochaete chrysosporium are capable of metabolizing chlorinated dibenzofurans. oup.com One proposed mechanism involves one-electron oxidation catalyzed by the lignin (B12514952) peroxidase (LiP) enzyme, which initiates C-O-C bond cleavage and can lead to the formation of products like 4-chloro-1,2-benzoquinone. oup.com However, studies also indicate that hydroxylation pathways can occur in fungi, suggesting multiple degradation strategies. oup.com
Photodegradation: Photochemical processes, driven by sunlight, can also induce C-O bond cleavage. core.ac.ukresearchgate.net Studies on related halogenated compounds have shown that photodegradation can be a major pathway. For instance, the photolysis of octafluorinated dibenzo-p-dioxin, a structurally related compound, primarily proceeds through C-O bond cleavage to yield octafluorinated dihydroxybiphenyls and phenoxyphenols. researchgate.net For PCDFs, this process is expected to yield chlorinated dihydroxybiphenyls or hydroxydiphenyl ethers. core.ac.uk
Theoretical Mechanisms: Theoretical studies on the atmospheric oxidation of related polychlorinated dibenzo-p-dioxins (PCDDs) suggest that after the initial OH radical addition, the resulting adduct can decompose through the cleavage of the fused-ring C-O bond. nih.gov This decomposition pathway leads to the formation of substituted phenoxy radicals, representing another route for the disruption of the stable ether linkage. nih.gov
| Initiation Method | Mechanism | Resulting Products | References |
| Bacterial Dioxygenase | Angular dioxygenation produces an unstable hemiacetal, leading to spontaneous ether bond cleavage. | Chlorinated salicylates and catechols. | asm.orgnih.gov |
| Fungal Peroxidase | Lignin peroxidase (LiP) catalyzes a one-electron oxidation, initiating C-O-C bond cleavage. | Chloro-benzoquinones. | oup.com |
| Photodegradation | Absorption of light energy leads to the cleavage of the C-O ether bond. | Chlorinated dihydroxybiphenyls or hydroxydiphenyl ethers. | core.ac.ukresearchgate.net |
| Radical Adduct Decomposition | OH-adducts formed during atmospheric oxidation decompose via fused-ring C-O bond cleavage. | Substituted phenoxy radicals. | nih.gov |
Computational and Theoretical Chemistry Studies of 8 Chloro 2 Dibenzofuranol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic structure of 8-Chloro-2-dibenzofuranol. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which collectively govern the molecule's stability and reactivity. For the general class of polychlorinated dibenzofurans (PCDFs), methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2) have been employed to study all possible congeners. mdpi.comnih.gov These studies provide comprehensive data on the energetic and geometric properties of these compounds. mdpi.com
For this compound specifically, several molecular properties have been computed and are available through public databases. These descriptors, derived from its structure, are crucial for predicting its behavior in various chemical and biological systems.
| Computed Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H7ClO2 | PubChem nih.govnih.gov |
| Molecular Weight | 218.63 g/mol | PubChem nih.gov |
| XLogP3 | 4.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 218.0134572 Da | PubChem nih.gov |
| Topological Polar Surface Area | 33.4 Ų | PubChem nih.gov |
| Heavy Atom Count | 15 | PubChem nih.gov |
Analysis of the electronic structure often involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of chemical reactivity, helping to predict sites susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving complex organic molecules. mdpi.comsioc-journal.cn For compounds like this compound, DFT calculations can map out potential energy surfaces for various transformations, identifying transition states, intermediates, and the most favorable reaction pathways. pku.edu.cnrsc.org
A significant area of study for PCDFs is their atmospheric degradation, particularly reactions initiated by the hydroxyl (OH) radical. nih.govnih.gov Theoretical calculations using DFT methods like B3LYP have been performed to understand these processes. nih.govresearchgate.net Studies on PCDFs show that OH addition to the carbon atoms of the dibenzofuran (B1670420) ring is a thermodynamically spontaneous process. nih.govresearchgate.net The subsequent reactions are complex, but theoretical investigations have concluded that substituted dibenzofuranols are the primary oxidation products for PCDFs under atmospheric conditions. nih.govresearchgate.net
DFT is also instrumental in elucidating the formation mechanisms of PCDFs from precursors like chlorinated phenols in high-temperature environments such as waste incinerators. acs.orgnih.gov These studies model the condensation reactions of chlorophenoxy radicals, revealing the energetically favorable pathways that lead to the formation of the dibenzofuran core. acs.orgnih.gov By calculating the geometries and energies of all stationary points along the reaction coordinate, DFT provides a detailed microscopic view of how these environmental pollutants are formed. nih.gov
Molecular Modeling and Simulation of Dibenzofuranol Interactions
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the non-covalent interactions between a molecule and its environment. While specific simulation studies focusing solely on the interactions of this compound are not widely documented, the principles of molecular modeling can be applied to understand its potential behavior.
Simulations can model the interactions of the dibenzofuranol core with various biological macromolecules or environmental matrices. Given its structure, with both a hydrophobic chlorinated aromatic backbone and a polar hydroxyl group, this compound would exhibit complex interaction patterns. MD simulations could predict its binding affinity to receptors, its partitioning in different environmental compartments, and its conformational flexibility. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For chlorinated organic compounds, specialized force fields like ReaxFF have been developed to model reactive processes. researchgate.net
Prediction of Energetic and Kinetic Parameters for Chemical Transformations
A key strength of computational chemistry is its ability to predict the energetic and kinetic parameters that govern chemical reactions. For the transformations of this compound and related PCDFs, these parameters include activation energies, reaction enthalpies, and rate constants.
Theoretical studies on the atmospheric oxidation of PCDFs by OH radicals have provided valuable kinetic data. nih.govresearchgate.net Using methods like canonical variational transition-state (CVT) theory, researchers have calculated the rate constants for crucial elementary steps over wide temperature ranges. acs.orgnih.gov A significant finding from these studies is that the branching ratio of the reaction products is primarily determined by kinetic factors rather than thermodynamics. nih.govresearchgate.net
The following table summarizes key findings from theoretical studies on the reactivity of PCDFs, which are applicable to understanding the transformations of this compound.
| Finding | Computational Method | Significance |
|---|---|---|
| OH addition to the PCDF ring is thermodynamically spontaneous. | DFT (B3LYP/6-311++G(2df,p)) | Indicates that OH-initiated oxidation is a favorable degradation pathway in the atmosphere. nih.govresearchgate.net |
| Product branching ratio is decided primarily by kinetic factors. | DFT | Highlights the importance of activation barriers over reaction thermodynamics in determining the final products. nih.govresearchgate.net |
| Substituted dibenzofuranols are the primary oxidation products of PCDFs. | DFT | Suggests that hydroxylation is a key step in the atmospheric breakdown of chlorinated dibenzofurans. nih.govresearchgate.net |
| Total rate constants for OH addition decrease with consecutive chlorination. | DFT | Shows that the degree of chlorination directly impacts the atmospheric lifetime of the compound. nih.govresearchgate.net |
| High Gibbs free energies of activation (ΔrG≠) for subsequent O2 addition to PCDF-OH adducts. | DFT | Indicates that the addition of molecular oxygen to the hydroxylated intermediate is a thermodynamically nonspontaneous process under atmospheric conditions. nih.govresearchgate.net |
These computational approaches, particularly reactive molecular dynamics combined with DFT, can automatically discover and quantify hundreds of potential reactions, including chlorination, pyrolysis, and oxidation, providing a comprehensive understanding of the chemical transformations of chlorinated dibenzofurans. researchgate.net
Environmental Fate and Biogeochemical Cycling of Chlorinated Dibenzofuranols
Formation of Chlorinated Dibenzofurans as Environmental Byproducts
Chlorinated dibenzofurans, including congeners like 8-Chloro-2-dibenzofuranol, are primarily formed as unintentional byproducts in several anthropogenic activities. cpcb.nic.incore.ac.uk The primary sources include industrial chemical manufacturing and high-temperature incineration processes. cpcb.nic.inacs.orgresearchgate.net
Mechanistic Aspects of Incineration and Industrial Byproduct Formation
The formation of polychlorinated dibenzofurans (PCDFs) and their counterparts, polychlorinated dibenzo-p-dioxins (PCDDs), during incineration is a complex process influenced by various factors. acs.orgdiva-portal.org These compounds can be formed through two main pathways: from precursor compounds or via de novo synthesis. Precursor pathways involve the conversion of chlorinated aromatic compounds like chlorophenols and chlorobenzenes into PCDD/Fs. researchgate.net For instance, the pyrolysis of polychlorinated biphenyls (PCBs) has been shown to yield significant amounts of PCDFs. researchgate.net
The de novo synthesis pathway involves the formation of these complex molecules from simpler, unrelated carbonaceous materials in the presence of a chlorine source and a metal catalyst, often copper. diva-portal.org This process typically occurs in the cooler, post-combustion zones of incinerators, at temperatures ranging from 200 to 650°C. acs.org The presence of hydrogen chloride (HCl) in the main combustion chamber is considered essential for the formation of PCDD/Fs, even in downstream sections of an incinerator. acs.org Research has shown that there is no significant difference in the role of chlorine from poly(vinyl chloride) (PVC) in waste versus injected HCl as a chlorine source for PCDD/F formation. acs.org
In industrial settings, the manufacturing of chlorinated chemicals is a significant source of PCDF contamination. core.ac.uknih.govresearchgate.net For example, they are known byproducts in the production of chlorinated phenols, their derivatives, and other chemicals involving chlorine. cpcb.nic.in The production of chlorobenzene (B131634) and chloroethylene, for instance, has been identified as a source of PCDD/F emissions. nih.govresearchgate.net Studies have found that the highest concentrations of these byproducts are often in the bottom residues of the production processes. nih.govresearchgate.net
Bioremediation and Biodegradation of Dibenzofuran (B1670420) Compounds
The microbial breakdown of dibenzofuran and its chlorinated derivatives offers a promising avenue for the remediation of contaminated environments. upm.edu.my A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade these persistent compounds. oup.comnih.gov
Microbial Degradation Pathways and Enzyme Systems (e.g., Dioxygenases)
The primary mechanism for the bacterial degradation of dibenzofuran and its lightly chlorinated derivatives is initiated by a class of enzymes known as dioxygenases. nih.govtandfonline.com Specifically, angular dioxygenases play a crucial role by attacking the carbon atom adjacent to the ether bridge, leading to the cleavage of the ether bond and the breakdown of the stable ring structure. nih.govuth.gr This initial step is critical as it transforms the recalcitrant compound into more biodegradable intermediates. nih.gov
Following the initial dioxygenation, the degradation pathway typically proceeds through a series of enzymatic reactions, including those catalyzed by extradiol dioxygenases and hydrolases, which further break down the aromatic rings. asm.org For example, the degradation of 2-chlorodibenzofuran (B1219818) by certain bacteria can lead to the formation of 5-chlorosalicylic acid. nih.gov In some cases, both lateral and angular dioxygenation can occur, as seen in the marine bacterium Cycloclasticus pugetii (strain DBF-MAK). tandfonline.comtandfonline.com
Identification of Bacterial Strains and Their Metabolic Capabilities
Numerous bacterial strains capable of degrading dibenzofuran and its chlorinated analogs have been isolated and characterized from various environments, including soil and marine sediments. tandfonline.comtandfonline.comnih.govkau.edu.sa These bacteria belong to diverse genera, highlighting the widespread potential for microbial degradation of these pollutants.
Some of the key bacterial genera and species involved in dibenzofuran degradation include:
Sphingomonas : Strains like Sphingomonas wittichii RW1 and Sphingomonas sp. strain HL7 are well-studied for their ability to degrade a range of dibenzofurans, including mono- and dichlorinated congeners. oup.comasm.orgnih.gov
Rhodococcus : Rhodococcus sp. strain HA01 can utilize dibenzofuran as its sole source of carbon and energy and can also transform dibenzo-p-dioxin. nih.gov
Terrabacter : Terrabacter sp. strain DBF63 is capable of degrading various chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov
Pseudomonas : Several Pseudomonas species have been identified as degraders of these compounds. For example, Pseudomonas sp. strain CA10 utilizes a carbazole (B46965) 1,9a-dioxygenase to break down chlorinated dibenzofurans. nih.gov
Klebsiella : Klebsiella sp. strain HL1 has been shown to degrade non- and monochlorinated dibenzofurans. oup.comnih.gov
Burkholderia : This genus also includes strains capable of degrading chlorinated dibenzofurans. nih.gov
Cycloclasticus : The marine bacterium Cycloclasticus pugetii strain DBF-MAK can degrade dibenzofuran. tandfonline.comtandfonline.com
Alteromonas and Neptunomonas : Marine bacteria from these genera have also been isolated for their ability to degrade related aromatic compounds. tandfonline.comtandfonline.com
Interactive Table: Bacterial Strains and their Dibenzofuran Degradation Capabilities
| Strain | Genus | Degradation Capability | Key Enzyme(s) |
| RW1 | Sphingomonas | Degrades dibenzofuran and some chlorinated derivatives. oup.comasm.org | Dibenzofuran 4,4a-dioxygenase asm.org |
| HA01 | Rhodococcus | Utilizes dibenzofuran as a carbon source; transforms dibenzo-p-dioxin. nih.gov | Angular Dioxygenases nih.gov |
| DBF63 | Terrabacter | Degrades mono- to trichlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov | Dibenzofuran 4,4a-dioxygenase (DFDO) nih.gov |
| CA10 | Pseudomonas | Degrades mono- to trichlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov | Carbazole 1,9a-dioxygenase (CARDO) nih.gov |
| HL7 | Sphingomonas | Degrades non-, mono-, and dichlorinated dibenzofurans and dibenzo-p-dioxins. oup.comnih.gov | Homologue to dioxin dioxygenase alpha-subunit (dxnA1) nih.gov |
| HL1 | Klebsiella | Degrades non- and monochlorinated dibenzofurans. oup.comnih.gov | Not specified |
| DBF-MAK | Cycloclasticus | Degrades dibenzofuran via lateral and angular dioxygenation. tandfonline.comtandfonline.com | Not specified |
Photochemical and Atmospheric Degradation Processes
Beyond microbial action, chlorinated dibenzofuranols are subject to degradation by photochemical processes, particularly when exposed to sunlight. nih.govnih.gov The primary atmospheric degradation pathway for these compounds is initiated by reactions with hydroxyl (OH) radicals. researchgate.net
Theoretical studies indicate that the OH radical readily adds to the carbon atoms of the dibenzofuran ring, forming adducts. researchgate.net For polychlorinated dibenzofurans (PCDFs), these reactions are thermodynamically spontaneous. researchgate.net The subsequent reactions of these adducts can lead to the formation of substituted dibenzofuranols as the primary oxidation products under atmospheric conditions. researchgate.net The rate of these reactions tends to decrease with increasing chlorination of the dibenzofuran molecule. researchgate.net
Irradiation of chlorinated dibenzofurans with ultraviolet light, including sunlight, leads to their degradation through dechlorination, where chlorine atoms are removed from the molecule. nih.gov This process has been observed for both di- and octachlorodibenzofuran. nih.gov While this suggests that these compounds may not accumulate in the environment due to photochemical reactions, the degradation products themselves may be of concern. nih.gov
Dechlorination Strategies and Research in Environmental Systems
Addressing the contamination of chlorinated dibenzofurans in the environment involves various dechlorination strategies. One area of research focuses on catalyzed chemical reactions. For example, copper-catalyzed dechlorination/hydrogenation has been shown to be effective for a range of chlorinated aromatic compounds, including polychlorinated dibenzo-p-dioxins and dibenzofurans. acs.org
In addition to chemical methods, biological dechlorination processes are a key area of investigation. Under anaerobic conditions, some microorganisms can use chlorinated compounds as electron acceptors in a process called halorespiration. nih.gov This reductive dechlorination can lead to the removal of chlorine atoms from highly chlorinated congeners, making them more susceptible to subsequent aerobic degradation. nih.govuth.gr Bacteria from the genus Dehalococcoides have been implicated in the dechlorination of higher chlorinated dioxins. nih.gov
The combination of anaerobic and aerobic biological treatments is a promising strategy for the complete mineralization of these pollutants. The initial anaerobic dechlorination reduces the number of chlorine atoms, and subsequent aerobic treatment by bacteria with dioxygenase enzymes can break down the aromatic structure.
Spectroscopic and Analytical Characterization in 8 Chloro 2 Dibenzofuranol Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)
The definitive structural confirmation of 8-Chloro-2-dibenzofuranol is achieved through a combination of spectroscopic methods that probe the molecule's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in mapping the connectivity of atoms within the this compound molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton and carbon signals, researchers can precisely determine the substitution pattern on the dibenzofuran (B1670420) core, including the specific locations of the chloro and hydroxyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹) and the C-Cl stretch, in addition to the aromatic C-H and C=C stretching and bending vibrations that define the dibenzofuran skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents and provide insights into the conjugated system of the molecule. Studies on similar compounds like 2-dibenzofuranol have explored their spectral and photophysical properties, which can serve as a reference for understanding the behavior of its chlorinated derivatives. unav.edu
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for verifying the purity of this compound and for separating it from other isomers that may be formed during its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. Reversed-phase HPLC, often employing a C18 column, is commonly used to separate the target compound from impurities and starting materials. The development of a robust HPLC method with appropriate mobile phase composition and detection wavelengths (typically UV) is critical for accurate quantification and quality control.
The separation of positional isomers, which have the same molecular formula but differ in the substitution pattern, presents a significant analytical challenge. mtc-usa.com Specialized HPLC columns and methodologies, such as those utilizing phenyl hydride stationary phases, can offer enhanced selectivity for aromatic positional isomers. mtc-usa.comrsc.org The resolution between isomeric peaks is a key parameter in method development, ensuring accurate identification and quantification of each isomer. nih.gov
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and semi-volatile compounds like chlorinated dibenzofuranols. It allows for the separation of isomers and provides simultaneous identification based on their mass spectra. ethz.ch
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. tutorchase.com For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₂H₇ClO₂, by providing a highly accurate mass measurement. nih.gov
Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Key fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atom or other small neutral molecules. tutorchase.commiamioh.edu The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions, with the M+2 peak being approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edudocbrown.info
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing complex mixtures and identifying compounds in trace amounts. nih.gov
Applications of Induced Circular Dichroism in Chiral Dibenzofuranol Studies
While this compound itself is an achiral molecule, the broader class of dibenzofuranols can possess chirality, particularly when they exist as atropisomers or are substituted with chiral moieties. nih.gov Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules.
Applications in Chemical Science and Emerging Research Frontiers
8-Chloro-2-dibenzofuranol as an Intermediate in Complex Molecule Synthesis
This compound is a valuable building block in synthetic organic chemistry due to its distinct structural and reactive features. The dibenzofuran (B1670420) core, a rigid and planar system, is adorned with a hydroxyl (-OH) group and a chlorine (-Cl) atom, providing two key sites for chemical modification.
The hydroxyl group at the 2-position can be readily transformed. For instance, it is a key component in the one-pot, three-component synthesis of amidoalkyl dibenzofuranols. researchgate.net In this reaction, dibenzofuran-2-ol (a parent compound to this compound), an aldehyde, and an amide or urea (B33335) react in the presence of a tin(II) chloride dihydrate catalyst to produce complex derivatives in good to excellent yields. researchgate.net This type of reaction highlights the utility of the hydroxyl functionality in building more elaborate molecular architectures. researchgate.netresearchgate.net
Simultaneously, the chlorine atom at the 8-position can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. science.govscience.gov This allows for the formation of new carbon-carbon bonds, enabling the attachment of diverse alkyl and aryl groups. science.govscience.gov The ability to selectively functionalize both the hydroxyl and chloro positions makes this compound a strategic intermediate for constructing larger, polycyclic systems and other complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netcolab.wsbiointerfaceresearch.com
Derivatization for Material Science Applications (e.g., OLEDs)
The rigid, planar structure of the dibenzofuran scaffold is highly advantageous for applications in material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org This core structure contributes to high thermal stability and favorable charge-transport properties, which are critical for the performance and longevity of OLED devices. sigmaaldrich.comresearchgate.net
Researchers modify, or derivatize, the dibenzofuran core to fine-tune the resulting material's electronic and photophysical properties. rsc.orgresearchgate.net While direct studies on this compound are limited, extensive research on other dibenzofuran derivatives provides a clear blueprint for its potential. The hydroxyl and chloro groups on this compound serve as synthetic handles to attach other functional units, such as hole-transporting or electron-transporting moieties. researchgate.net
For example, studies have shown that attaching different functional groups to the dibenzofuran skeleton can create high-triplet-energy host materials, which are essential for efficient blue phosphorescent OLEDs. sigmaaldrich.comresearchgate.net The position of these substitutions significantly impacts the material's properties. rsc.orgresearchgate.net Introducing moieties like diphenylphosphoryl or carbazole (B46965) can enhance electron or hole transport, respectively, leading to a better charge balance within the OLED's emissive layer and thus higher efficiency. rsc.orgsigmaaldrich.com Derivatives of dibenzofuran have been successfully used as blue emitters and as host materials for green and blue OLEDs, with some devices achieving high external quantum efficiencies (EQE) close to theoretical limits. researchgate.net The introduction of dibenzofuran moieties into hole-transport layers has also been shown to significantly prolong the operational lifetime of OLEDs. rsc.org
Mechanistic Studies of Molecular Interactions (e.g., Aryl Hydrocarbon Receptor Binding for related congeners)
The aryl hydrocarbon receptor (AhR) is a protein that mediates the toxic effects of numerous halogenated aromatic hydrocarbons, including polychlorinated dibenzofurans (PCDFs). food.gov.uknih.govwikipedia.org The interaction between these compounds and the AhR is a critical area of study in toxicology and environmental science. nih.gov The binding affinity of a PCDF congener to the AhR is strongly dependent on its structure, particularly the number and placement of chlorine atoms. food.gov.uknih.gov
Upon binding a ligand like a PCDF, the AhR translocates into the cell nucleus, dimerizes with another protein called ARNT, and binds to specific DNA sequences known as dioxin response elements (DREs). wikipedia.orgmdpi.com This action initiates the transcription of various genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in metabolizing foreign chemicals. food.gov.ukmdpi.com
Structure-activity relationship studies have revealed that the planarity of the molecule and the substitution pattern are key determinants of AhR binding affinity. nih.govresearchgate.net For PCDFs, congeners with chlorine atoms in the lateral positions (2, 3, 7, and 8) tend to exhibit the highest affinity and toxic potency. oup.com The presence of a chlorine atom at the 8-position in this compound suggests it may interact with the AhR. However, the presence of the hydroxyl group at the 2-position would significantly alter its electronic properties and planarity compared to its fully chlorinated counterparts, likely influencing its binding strength. nih.gov Computational models and in vitro assays are used to predict and measure these interactions, helping to assess the potential biological impact of such compounds. researchgate.netdiva-portal.org
| Property | Description | Relevance to AhR Binding |
| Ligand Planarity | The ability of the molecule to adopt a flat conformation. | A high degree of planarity is generally required for a strong fit within the AhR ligand-binding pocket. researchgate.net |
| Substitution Pattern | The number and position of halogen (e.g., chlorine) atoms on the dibenzofuran core. | Lateral substitutions (positions 2, 3, 7, 8) are strongly correlated with high binding affinity. oup.com |
| Electronic Properties | The distribution of electrons within the molecule, influenced by substituents like -Cl and -OH. | Properties like electron affinity and the energy of molecular orbitals (LUMO) control the interaction with the receptor. nih.govresearchgate.net |
| Hydrophobicity | The tendency of the molecule to repel water, measured by the octanol-water partitioning coefficient. | High hydrophobicity contributes to accumulation in fatty tissues and partitioning into the receptor site. bioone.org |
Future Directions in Synthetic Organic Chemistry and Environmental Remediation Technologies
The future of this compound and related compounds is progressing on two major fronts: advancing synthetic methodologies and developing effective environmental cleanup strategies.
In synthetic organic chemistry, the focus is on creating more efficient, selective, and sustainable methods for constructing and modifying the dibenzofuran nucleus. researchgate.netcolab.wsrsc.org This includes the development of novel transition-metal-catalyzed reactions for C-O and C-C bond formation and exploring metal-free synthesis conditions. researchgate.netacs.org Such advancements will facilitate the creation of novel functional materials with precisely tailored properties for next-generation electronics, photonics, and pharmaceuticals. biointerfaceresearch.comacs.org
In environmental science, chlorinated dibenzofurans are recognized as persistent organic pollutants. bioone.orgresearchgate.net Future remediation technologies aim to effectively remove these contaminants from soil and water. bioone.orgaugustmack.com Current research explores various techniques, including:
Bioremediation: Utilizing microorganisms, such as bacteria and fungi (e.g., white-rot fungi), that can degrade lower chlorinated congeners through aerobic pathways or dechlorinate highly chlorinated ones anaerobically. neptjournal.com
Chemical Oxidation/Reduction: Employing advanced oxidation processes or in-situ chemical reduction (ISCR) with agents like zero-valent iron to break down the pollutants. bioone.orgaugustmack.com
Thermal Treatment: Using methods like incineration or thermal desorption to destroy or remove the compounds from contaminated matrices. bioone.orgaugustmack.com
This compound can serve as a model compound in these studies to understand the degradation pathways and to design more targeted and efficient remediation strategies for complex mixtures of chlorinated pollutants. neptjournal.com
| Remediation Technology | Mechanism | Status/Efficiency |
| Incineration | High-temperature destruction. | Highly efficient (>99.9999% removal) but can be costly. bioone.org |
| Bioremediation | Microbial degradation (aerobic/anaerobic). | Economical and sustainable; efficiency varies with congener and conditions. neptjournal.com |
| Chemical Reduction (ISCR) | Reductive dechlorination using reagents like zero-valent iron. | A primary method for groundwater; can be active for 2-3 years. augustmack.com |
| Physical Separation | Soil washing and extraction techniques. | Reduces the volume of contaminated material needing further treatment. bioone.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-Chloro-2-dibenzofuranol in laboratory settings?
- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, chlorination of dibenzofuran derivatives using reagents like thionyl chloride (SOCl₂) under controlled anhydrous conditions. Reaction optimization should focus on temperature (e.g., 60–80°C) and stoichiometric ratios to minimize byproducts like polychlorinated impurities. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound. Stability during synthesis requires inert atmospheres (N₂/Ar) due to potential oxidation of phenolic -OH groups .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with literature data; observe characteristic signals for aromatic protons (δ 7.2–8.0 ppm) and the phenolic -OH group (broad peak ~δ 5.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 202.63 (C₁₂H₇OCl) and isotopic patterns consistent with chlorine .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column (mobile phase: acetonitrile/water) with UV detection at 254 nm. Cross-reference with certified reference materials where available .
Q. What are the key stability considerations for storing this compound in research environments?
- Methodological Answer : Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the chloro substituent. Solubility in toluene (50 µg/mL) or 5% aqueous/organic mixtures (e.g., acetonitrile) is recommended for long-term stability. Monitor degradation via periodic HPLC analysis, focusing on peaks corresponding to dibenzofuranol derivatives .
Advanced Research Questions
Q. How can discrepancies in reported reactivity or spectroscopic data for this compound be systematically investigated?
- Methodological Answer : Conduct controlled experiments to isolate variables such as solvent polarity (e.g., DMSO vs. toluene), temperature, and catalyst presence. For spectral inconsistencies, validate instrumentation calibration using internal standards (e.g., tetramethylsilane for NMR). Reproduce conflicting studies under identical conditions and analyze intermediates via time-resolved MS or IR spectroscopy. Cross-reference findings with structural analogs like 8-Chloro-2,7-dibenzofurandiol (CAS 112699-88-4) to identify substituent-specific effects .
Q. What advanced analytical techniques are suitable for quantifying trace amounts of this compound in environmental matrices?
- Methodological Answer : Employ gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron capture detection (ECD) for enhanced sensitivity to chlorinated compounds. Use isotopically labeled analogs (e.g., ¹³C₁₂-2-Chlorodibenzofuran) as internal standards to correct for matrix effects . For aqueous samples, solid-phase extraction (C18 cartridges) followed by derivatization (e.g., silylation) improves volatility for GC analysis. Limit of detection (LOD) should be validated against EPA Method 1613 for chlorinated dibenzofurans .
Q. What strategies are effective in elucidating the metabolic pathways or degradation products of this compound in biological systems?
- Methodological Answer : Use in vitro assays with liver microsomes (e.g., rat S9 fractions) to identify phase I metabolites (hydroxylation, dechlorination). For phase II metabolism, incubate with UDP-glucuronosyltransferase and analyze glucuronide conjugates via LC-QTOF-MS. Degradation studies under UV light or microbial exposure (e.g., Sphingomonas spp.) can reveal photolytic or biodegradation products. Structural confirmation requires MS/MS fragmentation and comparison with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
